molecular formula C23H25N3O4S B11085041 Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B11085041
M. Wt: 439.5 g/mol
InChI Key: XPJROSVEFDGAFS-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the core benzofuran structure. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Pyridinyl Sulfanyl Group: This step involves the reaction of the benzofuran core with a pyridinyl sulfanyl reagent under specific conditions.

    Addition of the Dimethylamino Methyl Group: This step requires the use of dimethylamine and appropriate catalysts to introduce the dimethylamino methyl group.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the cyano group would yield an amine.

Scientific Research Applications

Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors or enzymes. The benzofuran core provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25N3O4S/c1-6-29-23(28)21-19(12-31-22-15(10-24)13(2)9-14(3)25-22)30-18-8-7-17(27)16(20(18)21)11-26(4)5/h7-9,27H,6,11-12H2,1-5H3

InChI Key

XPJROSVEFDGAFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

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